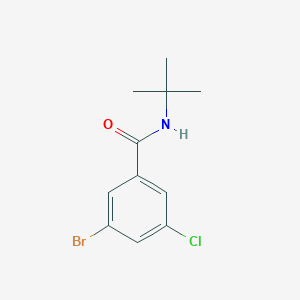

3-Bromo-N-(tert-butyl)-5-chlorobenzamide

Description

3-Bromo-N-(tert-butyl)-5-chlorobenzamide (CAS: 1328978-24-0) is a benzamide derivative featuring a bromine atom at the 3-position, a chlorine atom at the 5-position of the benzene ring, and a bulky tert-butyl group attached to the amide nitrogen. Its structural uniqueness lies in the combination of halogen substituents and steric hindrance from the tert-butyl group, which influences its physicochemical properties and binding interactions.

Properties

IUPAC Name |

3-bromo-N-tert-butyl-5-chlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrClNO/c1-11(2,3)14-10(15)7-4-8(12)6-9(13)5-7/h4-6H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZCJZDURTBPXDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC(=CC(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-(tert-butyl)-5-chlorobenzamide typically involves the bromination and chlorination of a benzamide precursor. One common method includes the reaction of 3-bromoaniline with tert-butyl isocyanate in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-(tert-butyl)-5-chlorobenzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.

Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzamides, while oxidation and reduction can lead to the formation of different functionalized derivatives.

Scientific Research Applications

3-Bromo-N-(tert-butyl)-5-chlorobenzamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly in the treatment of cancer and infectious diseases.

Material Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.

Biological Research: It is used as a tool compound in biological studies to investigate the mechanisms of action of various biological pathways.

Mechanism of Action

The mechanism of action of 3-Bromo-N-(tert-butyl)-5-chlorobenzamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 3-Bromo-5-(tert-butyl)benzamide (CAS: 1369853-35-9): This analog lacks the chlorine substituent at the 5-position but retains the tert-butyl group. Molecular weight: 256.14 g/mol .

4-Bromo-N-tert-butyl-2-chlorobenzamide (CAS: 1458481-93-0) :

The bromine and chlorine substituents are positioned at the 4- and 2-positions, respectively. This regioisomer may exhibit distinct dipole moments and crystal packing due to altered substituent symmetry. Purity: 98% .3-Bromo-N-[2-(2-fluorophenyl)ethyl]-5-formylbenzamide :

Replaces the tert-butyl group with a fluorophenyl-ethyl chain and introduces a formyl group at the 5-position. The formyl group enhances electrophilicity, making this compound more reactive in nucleophilic addition reactions compared to the chloro analog .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | H-Bond Donors | H-Bond Acceptors | Rotatable Bonds | LogP<sup>*</sup> |

|---|---|---|---|---|---|

| 3-Bromo-N-(tert-butyl)-5-chlorobenzamide | 290.60 | 1 | 2 | 3 | ~3.5 |

| ZINC33268577 | ~450.3 | 1 | 5 | 5 | ~4.2 |

| ZINC1162830 | ~385.8 | 1 | 5 | 7 | ~3.8 |

| 3-Bromo-5-(tert-butyl)benzamide | 256.14 | 1 | 2 | 3 | ~3.0 |

<sup>*</sup>Estimated using fragment-based methods.

Key Observations :

- The tert-butyl group in the target compound increases steric bulk, reducing solubility compared to analogs with smaller substituents (e.g., ZINC1162830).

- Chlorine and bromine enhance lipophilicity (LogP) relative to non-halogenated analogs.

Crystallographic and Structural Data

- 2-Bromo-5-tert-butyl-N-methyl-N-[2-(methylamino)phenyl]-3-(1-methyl-1H-benzimidazol-2-yl)benzamide: Single-crystal X-ray analysis (Acta Crystallographica Section E, 2014) revealed planar benzimidazole and benzamide moieties with a dihedral angle of 84.3°, indicating significant steric clash between substituents. The tert-butyl group stabilizes the crystal lattice via van der Waals interactions .

Biological Activity

3-Bromo-N-(tert-butyl)-5-chlorobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- IUPAC Name : this compound

- CAS Number : 1328978-24-0

The presence of bromine and chlorine substituents on the benzamide backbone contributes to its biological properties, influencing interactions with various molecular targets.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The halogen substituents can enhance the compound's binding affinity, potentially affecting pathways related to inflammation, cancer progression, and microbial resistance.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, benzamide derivatives have been shown to possess inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

A comparative analysis of antimicrobial activity is shown in the table below:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| Benzamide Derivative A | 7.80 | Staphylococcus aureus |

| Benzamide Derivative B | 12.50 | Escherichia coli |

Note: TBD indicates that specific values for this compound are yet to be determined.

Anticancer Activity

In vitro studies have demonstrated that benzamide derivatives can inhibit the growth of cancer cell lines. For example, compounds with similar structures have shown cytotoxic effects against A549 lung cancer cells, with IC50 values in the micromolar range.

A summary of cytotoxicity data is presented below:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| Benzamide Derivative C | <10 | A549 |

| Benzamide Derivative D | <15 | HeLa |

Structure-Activity Relationships (SAR)

The SAR studies highlight the importance of substituent positioning on the benzene ring. The presence of halogens such as bromine and chlorine has been correlated with increased potency against specific biological targets. For example:

- Bromine at position 3 enhances binding affinity to certain receptors.

- Chlorine at position 5 may influence the compound's solubility and distribution in biological systems.

Case Studies

- Antitubercular Activity : A study evaluated the effectiveness of benzamide derivatives against Mycobacterium tuberculosis, revealing promising results for compounds structurally related to this compound, indicating potential for further development in treating tuberculosis.

- Anti-inflammatory Effects : Another investigation assessed the anti-inflammatory properties of similar compounds, suggesting that they could inhibit pro-inflammatory cytokines through modulation of NF-kB signaling pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.